N-(1,3-Benzodioxol-5-yl)-N'-(4-fluoro-2-methylphenyl)urea is a novel multitargeted receptor tyrosine kinase (RTK) inhibitor. [ [] ] It belongs to the class of 3-aminoindazole-based compounds. [ [] ] This compound has garnered significant attention in scientific research due to its potent inhibitory activity against key RTKs, particularly those belonging to the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families. [ [] ] Its role in scientific research primarily revolves around its potential as an anti-cancer agent. [ [] ]
The synthesis of N-(1,3-Benzodioxol-5-yl)-N'-(4-fluoro-2-methylphenyl)urea is achieved through a structure-based design approach utilizing 3-aminoindazole as a hinge-binding template. [ [] ] While specific details regarding the synthesis of this particular compound haven't been found within the provided papers, the general synthetic strategy for similar 3-aminoindazole-based RTK inhibitors involves incorporating an N,N'-diaryl urea moiety at the C4-position of 3-aminodazole. [ [] ]
N-(1,3-Benzodioxol-5-yl)-N'-(4-fluoro-2-methylphenyl)urea functions as a multitargeted RTK inhibitor. [ [] ] Its primary mechanism of action involves inhibiting the tyrosine kinase activity of VEGF and PDGF receptor families. [ [] ] By inhibiting these RTKs, the compound disrupts crucial signaling pathways involved in angiogenesis (the formation of new blood vessels) and tumor growth. [ [] ]
The primary scientific application of N-(1,3-Benzodioxol-5-yl)-N'-(4-fluoro-2-methylphenyl)urea is in cancer research. [ [] ] Its potent multitargeted RTK inhibitory activity makes it a promising candidate for developing novel anti-cancer therapies. [ [] ]
Tumor Growth Inhibition: Preclinical studies demonstrate significant tumor growth inhibition by N-(1,3-Benzodioxol-5-yl)-N'-(4-fluoro-2-methylphenyl)urea in multiple animal models, including human fibrosarcoma xenograft models. [ [], [] ] This highlights its potential as a therapeutic agent for various cancer types.
Estradiol-Induced Uterine Edema Model: This compound effectively inhibits estradiol-induced uterine edema in mice, further supporting its anti-angiogenic properties and potential in treating angiogenesis-dependent diseases. [ [] ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8